REACTION_CXSMILES
|
C(=O)(O)N.[CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH:15]([CH2:17][CH3:18])[CH3:16])[C:10]=1[O:19]C(=O)N)([CH2:7][CH3:8])[CH3:6].[OH-].[Na+]>O1CCOCC1>[CH:15]([C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([CH:5]([CH2:7][CH3:8])[CH3:6])[C:10]=1[OH:19])([CH2:17][CH3:18])[CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(O)=O
|
Name
|
2,6-di-sec-butylphenyl ester
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)OC(N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed at reduced pressure to a volume of ˜50-70 ml
|
Type
|
EXTRACTION
|
Details
|
The phenol was extracted with ether (3×50 ml)
|
Type
|
WASH
|
Details
|
washed with 1 M HCl, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |